4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate
Description
Properties
CAS No. |
10271-34-8 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(4,4-dimethyl-3-oxo-1-phenylisochromen-1-yl) acetate |
InChI |
InChI=1S/C19H18O4/c1-13(20)22-19(14-9-5-4-6-10-14)16-12-8-7-11-15(16)18(2,3)17(21)23-19/h4-12H,1-3H3 |
InChI Key |
DDMLLGMPLLDPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2=CC=CC=C2C(C(=O)O1)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate involves several steps. One common synthetic route includes the reaction of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of isochromene compounds exhibit anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that certain isochromene derivatives, similar to 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Esterification | Reflux in ethanol | 85 | |
| Cyclization | Acid-catalyzed | 75 | |
| Reduction | LiAlH4 in THF | 90 |
Material Science
Research has explored the use of this compound in developing new materials, particularly polymers and coatings. Its unique properties may enhance the performance characteristics of materials used in various applications.
Case Study: Polymer Development
A recent investigation into the use of 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate as a monomer for polymerization revealed promising results. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways . This inhibition can result in various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties and Hydrogen Bonding
Hydrogen-bonding patterns, analyzed via graph set theory, likely involve carbonyl (C=O) and ester oxygen atoms, influencing crystal packing and stability . In contrast, caffeic acid’s hydroxyl groups form stronger intermolecular hydrogen bonds, increasing melting points but reducing volatility .
Crystallographic and Computational Analysis
The compound’s crystal structure, if resolved via SHELX programs, would provide insights into conformation and packing. SHELXL’s robustness in handling small-molecule data makes it ideal for refining sterically crowded structures like 4,4-dimethyl derivatives . Comparatively, hydrogen-bonding networks in caffeic acid crystals are more predictable due to hydroxyl group uniformity .
Biological Activity
4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate, a compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate is with a molecular weight of approximately 310.34 g/mol. The compound features a unique isochromenyl structure that may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of isochromene can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isochromene Derivative A | MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Isochromene Derivative B | HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial potential of 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate has been explored in various studies. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Similar isoquinoline derivatives have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isochromene derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent activity against cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assessment was conducted using standard strains to determine the efficacy of the compound against common pathogens. The study found that the compound exhibited significant antibacterial activity with MIC values comparable to those of established antibiotics .
Q & A
Q. What analytical methods are recommended for assessing the purity and quantifying 4,4-Dimethyl-3-oxo-1-phenyl-3,4-dihydro-1H-isochromen-1-yl acetate in synthetic mixtures?
Methodological Answer:
- Use reverse-phase HPLC with a C18 column and a mobile phase comprising methanol and a sodium acetate buffer (pH 4.6, prepared with 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate per liter) in a 65:35 ratio. Validate the method via system suitability tests for resolution, tailing factor, and repeatability .
- Confirm molecular identity via LC-MS (positive ion mode) to detect the [M+H]⁺ ion, leveraging exact mass measurements (Δ < 5 ppm) .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
Methodological Answer:
- Perform single-crystal X-ray diffraction using the SHELX suite:
- SHELXS for phase determination via direct methods.
- SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms.
- Analyze hydrogen-bonding networks using graph set analysis (e.g., descriptors like ) to classify intermolecular interactions .
Advanced Research Questions
Q. What experimental design considerations are critical to prevent degradation during prolonged spectroscopic analysis?
Methodological Answer:
- Sample Stabilization : Store solutions at 4°C under argon to minimize thermal and oxidative degradation. Use amber vials to prevent photolysis.
- Real-Time Monitoring : Employ inline UV spectroscopy during HPLC runs (e.g., at 254 nm) to detect decomposition products. For time-resolved studies, use a cooling jacket (≤10°C) to stabilize the sample matrix .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and calculate activation energies.
- Generate electrostatic potential maps to identify electrophilic centers (e.g., the acetyl carbonyl carbon). Validate predictions with experimental kinetic data from stopped-flow spectroscopy .
Q. What strategies resolve contradictions between calculated and observed hydrogen-bonding motifs in crystalline forms?
Methodological Answer:
- Apply Hirshfeld atom refinement (HAR) in SHELXL to model hydrogen atom positions accurately using quantum-mechanical electron densities.
- Cross-reference experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous isochromenyl acetates. Use graph set analysis to classify motifs (e.g., chain vs. ring patterns) .
Q. How can synthetic routes be optimized to improve yields of the target compound?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR to track acetyl group incorporation (e.g., disappearance of the –OH stretch at 3200–3500 cm⁻¹).
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for acetylation efficiency. Optimize solvent polarity (e.g., toluene vs. DMF) to favor kinetic control .
Methodological Notes
- Structural Refinement : For ambiguous electron density regions (e.g., disordered phenyl rings), apply TwinRotMat in SHELXL to model twinning .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation pathways (e.g., hydrolysis of the acetate group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
